molecular formula C7H10ClN3 B1425173 4-chloro-N-ethyl-6-methylpyrimidin-2-amine CAS No. 5748-33-4

4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Cat. No. B1425173
CAS RN: 5748-33-4
M. Wt: 171.63 g/mol
InChI Key: DDUVDNODUDMZLU-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine (CEMP) is a synthetic organic compound with a wide range of applications in scientific research. Its chemical structure consists of a pyrimidine ring with an amine group, a chlorine atom, and a methyl group attached. CEMP is a versatile compound with a variety of biochemical and physiological effects that may be used for a variety of laboratory experiments.

Scientific Research Applications

Crystal Structure Analysis

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine is used in the study of crystal and molecular structures, as seen in the analysis of related compounds. For example, Odell et al. (2007) investigated the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, revealing substantial hydrogen-bonding interactions and layer structures in their crystal formations (Odell et al., 2007).

Chemical Synthesis and Modification

The compound plays a significant role in chemical synthesis and modification processes. For instance, Erkin & Krutikov (2007) noted that the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines leads to a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which show pronounced antituberculous effects (Erkin & Krutikov, 2007).

Analytical Chemistry

In the field of analytical chemistry, the compound is essential for understanding reaction mechanisms. Doulah et al. (2014) used X-ray crystallography to study the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (Doulah et al., 2014).

Medicinal Chemistry

The compound is also utilized in medicinal chemistry research. Aayisha et al. (2019) investigated a molecule related to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, finding significant potential in the treatment of hypertension as an I1 imidazoline receptor agonist (Aayisha et al., 2019).

properties

IUPAC Name

4-chloro-N-ethyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-7-10-5(2)4-6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUVDNODUDMZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693795
Record name 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-ethyl-6-methylpyrimidin-2-amine

CAS RN

5748-33-4
Record name 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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